molecular formula C16H16N2O3 B339954 4-Oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid

4-Oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid

Cat. No.: B339954
M. Wt: 284.31 g/mol
InChI Key: JAXSELKSZJMFSA-UHFFFAOYSA-N
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Description

The compound “APHA” refers to 4-(4-hydroxyphenyl)-but-3-en-2-one, a chemical compound derived from Scutellaria barbata D. Don. It is known for its various biological activities, including enzyme inhibition, which makes it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-but-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 4-hydroxybenzaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of 4-(4-hydroxyphenyl)-but-3-en-2-one may involve more efficient catalytic processes. For instance, the use of metal catalysts such as palladium or nickel can enhance the yield and selectivity of the desired product. These methods often involve high-pressure reactors and continuous flow systems to optimize production rates.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Quinones

    Reduction: Saturated alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

4-(4-hydroxyphenyl)-but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-but-3-en-2-one involves the inhibition of key digestive enzymes such as α-amylase and α-glucosidase. The compound binds to the active sites of these enzymes, preventing the hydrolysis of carbohydrates into glucose. This inhibition is primarily influenced by hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-(4-hydroxyphenyl)-but-3-en-2-one is unique due to its specific substitution pattern on the phenyl ring, which enhances its enzyme inhibition properties. Compared to methyl vinyl ketone and methyl 4-hydroxycinnamate, it exhibits stronger binding affinity and selectivity towards α-amylase and α-glucosidase .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid

InChI

InChI=1S/C16H16N2O3/c19-15(5-6-16(20)21)18-14-3-1-12(2-4-14)11-13-7-9-17-10-8-13/h1-4,7-10H,5-6,11H2,(H,18,19)(H,20,21)

InChI Key

JAXSELKSZJMFSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCC(=O)O

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCC(=O)O

Origin of Product

United States

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